5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a triazole ring substituted with a thiol group at position 2. The specific substitutions at positions 4 and 5—3-(trifluoromethyl)phenyl and 2-chlorophenyl, respectively—impart distinct electronic and steric properties. The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and binding affinity in biological systems, while the ortho-chlorophenyl group contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
3-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3S/c16-12-7-2-1-6-11(12)13-20-21-14(23)22(13)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQQGONGYSOFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with 3-(trifluoromethyl)benzylamine in the presence of a base, followed by cyclization with thiourea to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal Activity
- Mechanism of Action : Compounds containing the triazole moiety are known for their antifungal properties. The triazole ring inhibits the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This disruption leads to cell membrane damage and ultimately fungal cell death.
- Case Study : A study highlighted that derivatives of triazoles exhibit varying degrees of antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) for these compounds were reported to range from 0.0156 to 2.0 μg/mL, indicating potent antifungal efficacy .
Antibacterial Properties
Triazole derivatives have also been explored for their antibacterial potential. Research indicates that these compounds can act against a range of bacterial pathogens by interfering with their metabolic pathways.
- Case Study : A recent synthesis of novel triazole derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values comparable to standard antibiotics .
Anticancer Activity
The anticancer properties of triazoles have been well-documented, with many studies focusing on their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Case Study : A series of triazole compounds were tested for their cytotoxic effects on various cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .
Applications in Agriculture
In addition to medicinal applications, 5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been investigated for its use as a fungicide in agricultural settings.
- Fungicidal Activity : The compound has shown effectiveness against several plant pathogens, making it a candidate for developing new agricultural fungicides.
- Research Findings : Studies have indicated that formulations containing this compound can significantly reduce fungal infections in crops, enhancing yield and quality .
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations in Analogues
Key structural differences among analogues lie in the substituents at positions 4 and 5 of the triazole ring. Below is a comparative analysis:

Key Observations :
- Electron Effects : The trifluoromethyl group (CF₃) in the target compound increases electronegativity and stability relative to methyl (CH₃) or methoxy (OCH₃) groups .
- Functional Groups : Schiff base linkages (e.g., ) or sulfanyl bridges (e.g., ) introduce additional reactivity or conjugation, altering pharmacokinetic properties.
Enzymatic Inhibition
- Target Compound Derivatives : Schiff base derivatives (e.g., CP 55, CP 58) synthesized from the parent compound demonstrated inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
- Analogues with Alkaline Phosphatase Inhibition: 5-(2-Chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol: IC₅₀ = 1.50 μM . 5-(2-Methoxyphenyl)-4-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol: IC₅₀ = 4.89 μM . Note: The target compound’s CF₃ group may enhance binding affinity compared to methoxy-substituted analogues.
Antimicrobial Activity
- Triazole-Thiol Derivatives: Compounds like 4-[(3-nitrobenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-one showed MIC values of 0.132 mM against S. aureus, outperforming ampicillin .
Key Research Findings
Substituent Effects: Ortho-chlorophenyl and CF₃ groups synergistically enhance metabolic stability and target binding .
Biological Potency: Schiff base derivatives of the target compound show promise as DHFR inhibitors, comparable to trimethoprim . Pyrazolyl-methyleneamino analogues demonstrate superior alkaline phosphatase inhibition over methoxy-substituted variants .
Data Tables
Table 1: Enzymatic Inhibition of Selected Analogues
Table 2: Structural Impact on Bioactivity
Biological Activity
5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a compound that belongs to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H9ClF3N3S
- Molecular Weight : 355.77 g/mol
- CAS Number : 722465-47-6
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound exhibits significant antifungal activity against various fungal strains. Studies indicate that triazole-based compounds can inhibit the enzyme cytochrome P450 in fungi, which is crucial for ergosterol synthesis—a key component of fungal cell membranes .
Anticancer Properties
Recent research has highlighted the anticancer potential of triazole derivatives. Specifically, this compound has been shown to induce apoptosis in cancer cells by targeting Bcl-2 proteins, which are involved in regulating cell death . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl substituents can enhance the compound's binding affinity and potency against cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For example:
- Inhibition of Bcl-2 : The compound has been identified as a competitive inhibitor of Bcl-2, leading to increased apoptosis in cancer cells .
- Antimicrobial Mechanisms : Its thiol group may contribute to antimicrobial effects by disrupting microbial cell membranes or interfering with metabolic pathways .
Study on Antifungal Activity
A study evaluated the antifungal efficacy of various triazole derivatives, including the compound . Results indicated a significant inhibition zone against Candida albicans and other fungal strains at concentrations as low as 1% .
| Compound | Concentration (%) | Diameter of Inhibition Zone (mm) |
|---|---|---|
| This compound | 1 | 14 |
| Control (Fluconazole) | 1 | 20 |
Study on Anticancer Activity
Another research effort focused on the anticancer properties of this triazole derivative. The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, confirming its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 15 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

